molecular formula C24H27N3O3 B3311490 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide CAS No. 946267-31-8

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide

Cat. No. B3311490
CAS RN: 946267-31-8
M. Wt: 405.5 g/mol
InChI Key: CGSMKGIOSQGACD-UHFFFAOYSA-N
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Description

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide, also known as EPB-311, is a novel compound that has gained interest in the scientific community due to its potential therapeutic effects. It belongs to the class of pyridazinone derivatives and has been shown to have promising results in various laboratory experiments.

Mechanism of Action

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide works by inhibiting the activity of certain enzymes and proteins that are involved in the inflammatory and angiogenic processes. It also activates certain signaling pathways that are involved in the regulation of cell growth and survival. These mechanisms of action make 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide a potential candidate for the treatment of various inflammatory and cancer-related diseases.
Biochemical and physiological effects:
4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in the body. It also inhibits the formation of new blood vessels, which is important in the treatment of cancer. Additionally, 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide has been found to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide in lab experiments is that it has been shown to have low toxicity levels. This means that it can be used in higher concentrations without causing harm to cells. However, one of the limitations of 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide is that it is not water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

For research could include investigating its effects on other signaling pathways and enzymes, as well as exploring its potential use in combination with other drugs. Additionally, further studies could be conducted to determine the optimal dosage and administration methods for 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide.

Scientific Research Applications

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide has been the subject of numerous scientific studies due to its potential therapeutic effects. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. In addition, 4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide has been found to have neuroprotective effects and has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

4-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-(1-phenylethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-3-30-21-13-11-20(12-14-21)22-15-16-24(29)27(26-22)17-7-10-23(28)25-18(2)19-8-5-4-6-9-19/h4-6,8-9,11-16,18H,3,7,10,17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGSMKGIOSQGACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(1-phenylethyl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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